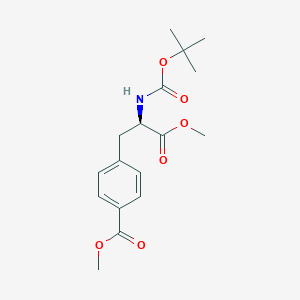
(R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate is a complex organic compound that features a benzoate ester functional group The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines from undesired reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Benzoate Ester: The protected amino acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the benzoate ester.
Industrial Production Methods
Industrial production of ®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and solid acid catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids.
Deprotection: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate involves its ability to undergo deprotection and subsequent reactions to form active intermediates. The Boc protecting group is cleaved under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
®-4-N-Boc-amino-2-hydroxybutyric acid: Similar in structure but lacks the benzoate ester and methoxy groups.
®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid: Contains a benzyloxycarbonyl protecting group instead of the Boc group.
Uniqueness
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C17H23NO6 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
methyl 4-[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)23-5)10-11-6-8-12(9-7-11)14(19)22-4/h6-9,13H,10H2,1-5H3,(H,18,21)/t13-/m1/s1 |
Clave InChI |
GPYFDXNCJTUIKW-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)OC)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


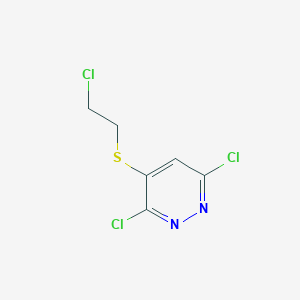
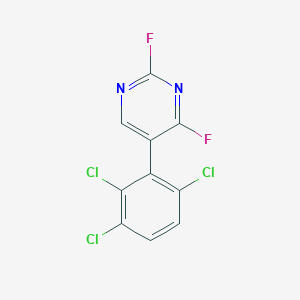
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
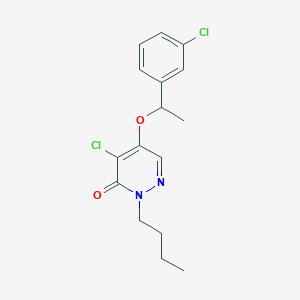
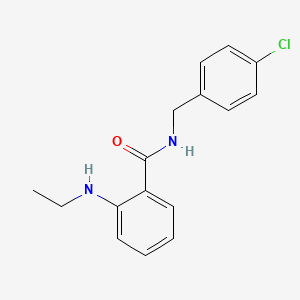
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
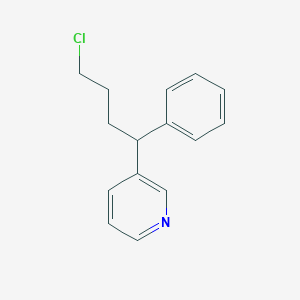
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
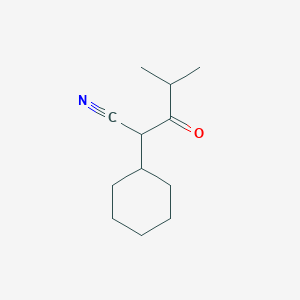

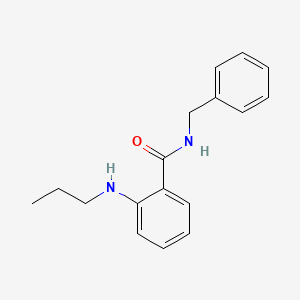
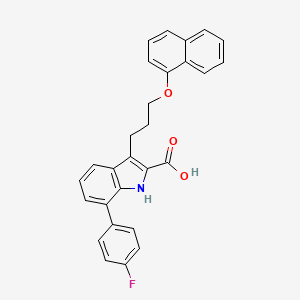

![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
